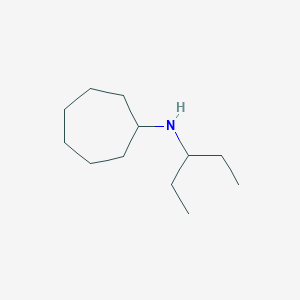

N-(1-ethylpropyl)cycloheptanamine

Beschreibung

N-(1-Ethylpropyl)cycloheptanamine is a cycloheptane-based amine derivative featuring a branched alkyl substituent at the nitrogen atom. The 1-ethylpropyl (pentan-3-yl) group is a recurring motif in pesticidal compounds, influencing physicochemical properties such as lipophilicity and volatility .

Eigenschaften

CAS-Nummer |

915920-59-1 |

|---|---|

Molekularformel |

C12H25N |

Molekulargewicht |

183.33 g/mol |

IUPAC-Name |

N-pentan-3-ylcycloheptanamine |

InChI |

InChI=1S/C12H25N/c1-3-11(4-2)13-12-9-7-5-6-8-10-12/h11-13H,3-10H2,1-2H3 |

InChI-Schlüssel |

GBRBSIOOKRVTQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)NC1CCCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-3-yl)cycloheptanamine typically involves the reaction of cycloheptanone with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine.

Industrial Production Methods

In an industrial setting, the production of N-(Pentan-3-yl)cycloheptanamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Pentan-3-yl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include cycloheptanone derivatives, secondary and tertiary amines, and various substituted cycloheptanamine compounds.

Wissenschaftliche Forschungsanwendungen

N-(Pentan-3-yl)cycloheptanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(Pentan-3-yl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pendimethalin (N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)

Structural Similarities :

- Both compounds share the N-(1-ethylpropyl) substituent.

- Pendimethalin replaces the cycloheptane ring with a dinitro-substituted benzene core and methyl groups at positions 3 and 3.

Functional Differences :

Research Findings :

Pebulate (Butylethylcarbamothioic Acid S-Propyl Ester)

Structural Similarities :

- Both compounds feature branched alkyl chains on nitrogen.

Functional Differences :

Trimorphamide (N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide)

Structural Similarities :

- Both contain tertiary amine groups.

Functional Differences :

Key Structural and Functional Insights

- Substituent Effects : The N-(1-ethylpropyl) group enhances lipophilicity in both cycloheptanamine and pendimethalin, but the latter’s nitro groups confer redox activity critical for pesticidal action .

- Regulatory Gaps : Unlike pendimethalin or pebulate, N-(1-ethylpropyl)cycloheptanamine lacks documented pesticidal use or toxicity profiles, highlighting a research gap .

Biologische Aktivität

N-(1-ethylpropyl)cycloheptanamine, also known as N-(1-ethylpropyl)cycloheptanamine hydrobromide, is a compound that has garnered interest due to its potential biological activities, particularly in the central nervous system (CNS). This article reviews the available research findings, mechanisms of action, and potential therapeutic applications of this compound.

N-(1-ethylpropyl)cycloheptanamine is characterized by its unique structure, which includes a cycloheptane ring and an ethylpropyl substituent on the nitrogen atom. This structural configuration may influence its pharmacological properties, including solubility and receptor binding characteristics.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1-ethylpropyl)cycloheptanamine | C₁₁H₁₅N | Ethylpropyl group enhances solubility and receptor affinity |

| N-(sec-butyl)cycloheptanamine hydrobromide | C₁₁H₂₄BrN | One carbon less than the ethylpropyl variant |

| N-cyclopropylcycloheptanamine | C₁₁H₁₅N | Contains a cyclopropane ring instead of ethylpropyl |

The biological activity of N-(1-ethylpropyl)cycloheptanamine appears to be mediated through its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit stimulant properties similar to other psychoactive compounds. The compound likely interacts with adrenergic and dopaminergic receptors, influencing neurotransmitter release and modulating synaptic activity.

Interaction with Receptors

- Adrenergic Receptors : These receptors are involved in the regulation of mood and attention. The binding affinity of N-(1-ethylpropyl)cycloheptanamine to these receptors suggests potential applications in treating conditions such as ADHD.

- Dopaminergic Receptors : Involvement with dopaminergic pathways indicates possible effects on motivation and reward mechanisms, relevant in mood disorders.

Biological Activities

Research indicates that N-(1-ethylpropyl)cycloheptanamine may have several biological activities:

- Stimulant Properties : Early findings suggest it may enhance alertness and cognitive function.

- Potential Antidepressant Effects : Its ability to modulate neurotransmitter systems could make it a candidate for treating depression.

- Anti-inflammatory Potential : Similar compounds have shown anti-inflammatory effects, warranting further investigation into this aspect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.